molecular formula C26H52N2O20 B115312 N,N-Dilactitolethylenediamine CAS No. 144486-15-7

N,N-Dilactitolethylenediamine

Cat. No.: B115312
CAS No.: 144486-15-7
M. Wt: 712.7 g/mol
InChI Key: LYDRIIBEBBVYQE-UHFFFAOYSA-N
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Description

N,N-Dimethylethylenediamine (DMEDA), a substituted ethylenediamine derivative, is characterized by two methyl groups attached to the nitrogen atoms of the ethylenediamine backbone. Its molecular formula is C₄H₁₂N₂, with a molecular weight of 88.15 g/mol . DMEDA is widely used in organic synthesis, coordination chemistry, and polymer science due to its bifunctional amine groups, which facilitate chelation and catalytic activity. Synonyms include N¹,N²-dimethylethane-1,2-diamine and 1,2-bis(methylamino)ethane .

Properties

CAS No.

144486-15-7

Molecular Formula

C26H52N2O20

Molecular Weight

712.7 g/mol

IUPAC Name

6-[2-aminoethyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol

InChI

InChI=1S/C26H52N2O20/c27-1-2-28(3-9(33)15(37)23(11(35)5-29)47-25-21(43)19(41)17(39)13(7-31)45-25)4-10(34)16(38)24(12(36)6-30)48-26-22(44)20(42)18(40)14(8-32)46-26/h9-26,29-44H,1-8,27H2

InChI Key

LYDRIIBEBBVYQE-UHFFFAOYSA-N

SMILES

C(CN(CC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)N

Canonical SMILES

C(CN(CC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)N

Synonyms

DLEDA
N,N-dilactitol ethylenediamine
N,N-dilactitolethylenediamine

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Compound Name CAS Number Molecular Formula Substituents Key Structural Features
N,N-Dimethylethylenediamine Not specified C₄H₁₂N₂ Two methyl groups Primary amine; flexible backbone
N,N,N',N'-Tetramethylethylenediamine (TEMED) 110-18-9 C₆H₁₆N₂ Four methyl groups Tertiary amine; rigid structure
N,N-Diethylethylenediamine Not specified C₆H₁₆N₂ Two ethyl groups Bulkier substituents; increased lipophilicity
Ethylenediaminetetraacetic Acid (EDTA) 60-00-4 C₁₀H₁₆N₂O₈ Four carboxyl groups Hexadentate chelator; high polarity
N,N'-Dibenzylethylenediamine 1538-09-6 C₁₆H₁₈N₂ Two benzyl groups Aromatic substituents; used in salts

Key Observations :

  • DMEDA has primary amines, enabling reactivity in nucleophilic reactions, while TEMED (fully methylated) acts as a tertiary amine, primarily used as a radical initiator in polymer chemistry .
  • N,N-Diethylethylenediamine has ethyl substituents, enhancing hydrophobicity compared to DMEDA .
  • EDTA is a polycarboxylated derivative, optimized for metal chelation, contrasting with DMEDA's simpler structure .

Physical and Chemical Properties

  • DMEDA : Boiling point ~120–125°C; miscible in polar solvents. Reacts with acids to form salts .
  • TEMED : Boiling point ~121–124°C; volatile, used in SDS-PAGE gels for accelerated polymerization .
  • EDTA : High melting point (~240°C); low solubility in water without pH adjustment .

Regulatory Status

  • TEMED : Regulated under EU REACH; requires hazard labeling (flammable, corrosive) .
  • EDTA : Approved by FDA for food and pharmaceutical use within concentration limits .
  • DMEDA: Not listed in major regulatory databases; follow general amine safety protocols .

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